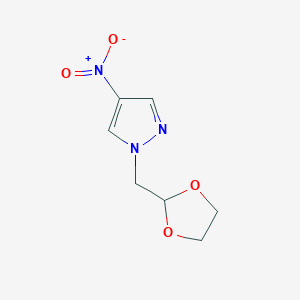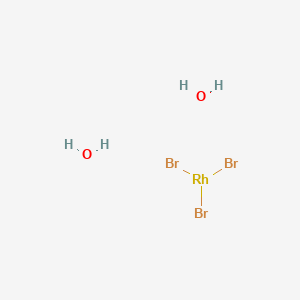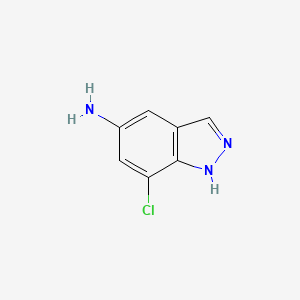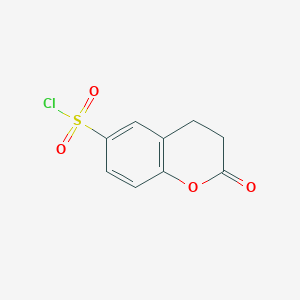
1-(1,3-Dioxolan-2-ylmethyl)-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1,3-Dioxolan-2-ylmethyl)-4-nitro-1H-pyrazole” is a complex organic molecule. It contains a 1,3-dioxolane ring, a nitro group, and a pyrazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,3-dioxolanes can generally be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .Molecular Structure Analysis
The molecular structure of this compound would likely involve the 1,3-dioxolane ring attached to the 4-nitro-1H-pyrazole via a methylene (-CH2-) group .Scientific Research Applications
Chemical Reactions and Synthesis
1-(1,3-Dioxolan-2-ylmethyl)-4-nitro-1H-pyrazole and its derivatives are involved in various chemical reactions and synthesis processes. For instance, the interaction of pyrazole with 1,4-dimethoxybenzene during amperostatic electrolysis leads to the formation of radical intermediates structurally similar to certain pyrazolyl compounds. This reaction is influenced by the basicity of the medium, solvent nature, and the amount of electricity passed, indicating its significance in fine-tuning chemical processes (Chauzov et al., 2002).
Furthermore, an efficient and generally applicable synthesis of various pyrano[2,3-c]pyrazol-4(1H)-ones was described, showcasing the versatility of pyrazole derivatives in the creation of heterocyclic compounds (Eller et al., 2006).
Energetic Materials
Novel polynitro azoxypyrazole-based energetic compounds have been synthesized from pyrazole derivatives, highlighting their potential in the field of energetic materials. These compounds exhibit high thermal stability, low mechanical sensitivity, and moderate to high detonation performance, enriching the content of energetic materials (Yang et al., 2021).
Medicinal Chemistry
Pyrazole derivatives have been explored for their potential in medicinal chemistry. For example, a series of novel 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazoles were synthesized and evaluated for their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. Some compounds exhibited significant inhibition of the chloroquine-sensitive Plasmodium falciparum strain, indicating their potential in addressing various medical challenges (Zapol’skii et al., 2022).
Structural Analysis and Characterization
Structural analysis and characterization of pyrazole derivatives provide insights into their chemical behavior and potential applications. The manuscript by Szlachcic et al. (2020) delves into the analysis of pyrazole derivatives and discusses the high temperature requirements for reductive cyclization, shedding light on the reactivity and synthesis of these compounds (Szlachcic et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could provide a hint about the potential targets of this compound .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit certain enzymes, such as the 14-alpha demethylase enzyme . This inhibition prevents the demethylation of a precursor to ergosterol, a crucial component of certain cellular membranes .
Biochemical Pathways
Based on the potential inhibition of the 14-alpha demethylase enzyme, it can be inferred that the compound might affect the ergosterol biosynthesis pathway .
Result of Action
The potential inhibition of the 14-alpha demethylase enzyme could lead to disruption in the synthesis of ergosterol, affecting the integrity of certain cellular membranes .
properties
IUPAC Name |
1-(1,3-dioxolan-2-ylmethyl)-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c11-10(12)6-3-8-9(4-6)5-7-13-1-2-14-7/h3-4,7H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFTUNRCZSUESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4'-[4-(Trifluoromethoxy)phenyl]acetophenone](/img/structure/B6329550.png)





![2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile](/img/structure/B6329603.png)
